

An In-depth Technical Guide to 1-methyl-2-(methylthio)-benzene

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Compound of Interest

Compound Name: *Methyl o-tolyl sulfide*

Cat. No.: B076835

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-methyl-2-(methylthio)-benzene, also known as 2-methylthioanisole. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles information based on established principles of organic chemistry and data from analogous compounds. This guide includes a plausible experimental protocol for its synthesis, predicted spectroscopic data for its characterization, a discussion of its expected chemical reactivity, and an exploration of its potential roles in medicinal chemistry and drug discovery. All quantitative data is summarized in structured tables, and key chemical transformations are visualized using diagrams.

Chemical Identity and Properties

1-methyl-2-(methylthio)-benzene is an aromatic organosulfur compound. Its structure features a benzene ring substituted with a methyl group and a methylthio group at adjacent positions.

Property	Value	Source
IUPAC Name	1-methyl-2-(methylthio)-benzene	-
Synonyms	2-methylthioanisole, Methyl o-tolyl sulfide	-
CAS Number	14092-00-3	--INVALID-LINK--
Molecular Formula	C ₈ H ₁₀ S	--INVALID-LINK--
Molecular Weight	138.23 g/mol	--INVALID-LINK--
Appearance	Colorless liquid (predicted)	-
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-

Synthesis

A plausible and common method for the synthesis of 1-methyl-2-(methylthio)-benzene is the S-methylation of the corresponding thiophenol, 2-methylthiophenol. This reaction is a nucleophilic substitution where the thiolate anion, a potent nucleophile, displaces a leaving group from a methylating agent.

Experimental Protocol: Synthesis from 2-Methylthiophenol

This protocol is a representative procedure based on standard methods for the methylation of thiophenols.

Materials:

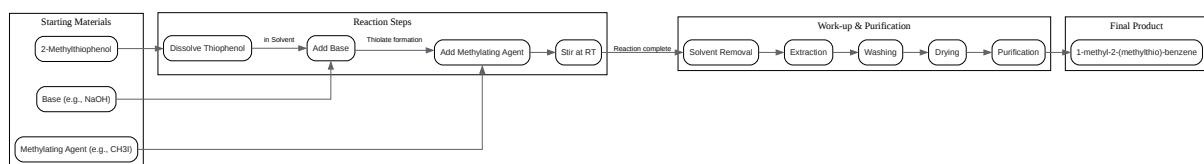
- 2-Methylthiophenol
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

- Methyl iodide (CH_3I) or Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Methanol (MeOH) or Ethanol (EtOH)
- Dichloromethane (CH_2Cl_2) or Diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Thiolate Formation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylthiophenol (1.0 eq) in a suitable solvent like methanol or ethanol. To this solution, add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.
- **Methylation:** Cool the reaction mixture to 0 °C using an ice bath. Slowly add the methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane or diethyl ether.
- **Purification:** Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Isolation: The crude 1-methyl-2-(methylthio)-benzene can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.



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Figure 1: Experimental workflow for the synthesis of 1-methyl-2-(methylthio)-benzene.

Spectroscopic Data (Predicted and Experimental)

Accurate characterization of 1-methyl-2-(methylthio)-benzene is crucial for its identification and purity assessment. Below is a summary of its expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Protons	7.20 - 7.00	m	4H	Ar-H
2.40	s	3H		Ar-CH ₃
2.35	s	3H		S-CH ₃

¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
Carbons	138.0	Ar-C (quaternary, C-S)
135.0	Ar-C (quaternary, C-CH ₃)	
130.0	Ar-CH	
126.0	Ar-CH	
125.0	Ar-CH	
124.0	Ar-CH	
20.0	Ar-CH ₃	
15.0	S-CH ₃	

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100-3000	Medium	C-H stretch	Aromatic C-H
2980-2850	Medium	C-H stretch	Aliphatic C-H (CH ₃)
1600-1450	Medium-Strong	C=C stretch	Aromatic ring
1450-1370	Medium	C-H bend	CH ₃
~750	Strong	C-H bend	ortho-disubstituted benzene

Mass Spectrometry (MS)

The mass spectrum of 1-methyl-2-(methylthio)-benzene is available from the NIST WebBook.

[\[1\]](#)

m/z	Relative Intensity (%)	Possible Fragment
138	100	[M] ⁺ (Molecular ion)
123	80	[M - CH ₃] ⁺
91	60	[C ₇ H ₇] ⁺ (Tropylium ion)
77	20	[C ₆ H ₅] ⁺

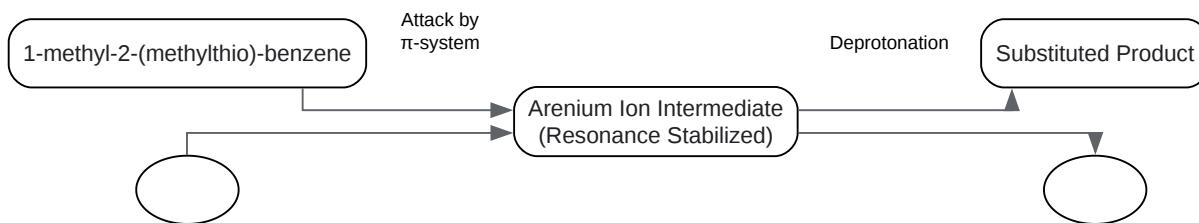
The fragmentation pattern is consistent with the structure, showing a prominent molecular ion peak and characteristic losses of the methyl groups.[2][3]

Chemical Reactivity

The chemical reactivity of 1-methyl-2-(methylthio)-benzene is primarily dictated by the aromatic ring and the sulfur atom.

Electrophilic Aromatic Substitution

The methyl (-CH₃) and methylthio (-SCH₃) groups are both ortho, para-directing and activating substituents for electrophilic aromatic substitution.[4][5] The directing effects of these two groups will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. Due to steric hindrance from the adjacent methyl group, electrophilic attack is most likely to occur at the positions para and ortho to the activating groups.



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Figure 2: General pathway for electrophilic aromatic substitution.

Oxidation of the Sulfur Atom

The sulfur atom in the methylthio group is susceptible to oxidation. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate, will typically oxidize the thioether to the corresponding sulfoxide.[6][7] The use of stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone.[1][8]



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Figure 3: Oxidation pathway of the methylthio group.

Potential Applications in Drug Discovery

While there is no direct evidence of 1-methyl-2-(methylthio)-benzene in drug development, the structural motifs present in the molecule, namely the methyl and methylthio groups, are of significant interest in medicinal chemistry.

The Role of the Methyl Group

The "magic methyl" effect is a well-documented phenomenon in drug design where the addition of a methyl group can significantly enhance the biological activity of a compound.[9][10] Methyl groups can improve metabolic stability by blocking sites of metabolism, increase lipophilicity to enhance membrane permeability, and improve binding affinity to target proteins through favorable hydrophobic interactions.[11][12]

The Significance of the Thioether Moiety

The thioether group is present in a number of approved drugs and is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its oxidation to the more polar sulfoxide and sulfone can be a key metabolic pathway, influencing the pharmacokinetic profile of a drug.[6] Furthermore, sulfur-containing heterocycles derived from structures bearing thioether groups have a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14]

Conclusion

1-methyl-2-(methylthio)-benzene is a readily accessible aromatic sulfide with predictable chemical reactivity. While its direct biological applications have not been extensively explored, the presence of both a methyl and a methylthio group suggests that it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential in the field of drug discovery and development.

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